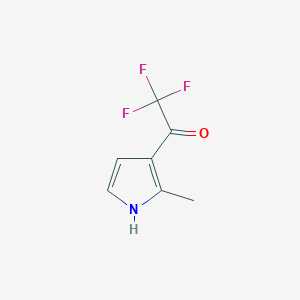

2-Methyl-3-trifluoroacetyl-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-3-trifluoroacetyl-1H-pyrrole is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-trifluoroacetyl-1H-pyrrole typically involves the trifluoromethylation of pyrrole derivatives. One common method is the reaction of pyrrole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of fluorinated pyrroles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-3-trifluoroacetyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer and Anti-inflammatory Agents

Recent studies have highlighted the potential of pyrrole derivatives as effective agents against cancer and inflammation. The compound 2-Methyl-3-trifluoroacetyl-1H-pyrrole can serve as a scaffold for developing new pharmaceuticals targeting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. A study demonstrated that modifications to the pyrrole core could lead to compounds with activity comparable to Celecoxib, a widely used COX-2 inhibitor .

Fluorescent Probes

The ability of this compound to form fluorescent derivatives has been exploited in drug discovery. Fluorescent pyrroles synthesized through the Paal-Knorr reaction have shown promise as molecular probes for COX-2, facilitating the identification of selective inhibitors through structure-activity relationship (SAR) studies . This application underscores the importance of the compound in developing diagnostic tools and therapeutic agents.

Organic Synthesis

Synthesis of Diverse Pyrrole Derivatives

The compound serves as a versatile intermediate in the synthesis of various pyrrole derivatives. For instance, it can be utilized in continuous flow synthesis methods that enhance efficiency and yield compared to traditional batch processes. A study reported a one-step continuous flow synthesis method for pyrrole derivatives from commercially available starting materials, demonstrating significant improvements in reaction times and product yields . This methodology not only simplifies the synthesis process but also allows for the rapid generation of compound libraries for biological testing.

Functionalization Potential

The trifluoroacetyl group attached to the pyrrole enhances its reactivity, making it suitable for further functionalization. This characteristic is particularly valuable in medicinal chemistry, where diverse substituents can be introduced to optimize biological activity. The ability to modify the compound's structure while maintaining its core properties opens avenues for creating novel therapeutics with tailored pharmacological profiles.

Material Science

Semiconducting Materials

In materials science, pyrrole-containing compounds like this compound are being explored for their potential in organic electronics. Research has focused on synthesizing pyrrole-based semiconductors for applications in organic photovoltaics and field-effect transistors (OFETs). These materials exhibit promising electronic properties, making them candidates for next-generation electronic devices . The incorporation of trifluoroacetyl groups may enhance charge transport properties, contributing to improved device performance.

Table 1: Summary of Biological Activities of Pyrrole Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | COX-2 Inhibition | |

| Fluorescent Pyrroles | Diagnostic Probes | |

| Pyrrole Derivatives | Anticancer Activity |

Table 2: Synthesis Methods for Pyrrole Derivatives

Case Studies

Case Study 1: Development of COX-2 Inhibitors

A series of pyrroles were designed based on the structure of Celecoxib, leading to compounds that exhibited similar or enhanced COX-2 inhibition. The study utilized SAR data to optimize substituents on the pyrrole core, demonstrating the utility of this compound as a building block for drug development .

Case Study 2: Organic Photovoltaics

Research into pyrrole-based semiconducting materials has shown that incorporating trifluoroacetyl groups can significantly enhance charge mobility in organic photovoltaic devices. This advancement highlights the potential for these materials in sustainable energy applications and their role in advancing organic electronics technology .

Mécanisme D'action

The mechanism of action of 2-Methyl-3-trifluoroacetyl-1H-pyrrole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoropyrrole: A fluorinated pyrrole with a single fluorine atom.

3-Trifluoromethylpyrrole: A pyrrole derivative with a trifluoromethyl group at the 3-position.

2,5-Difluoropyrrole: A pyrrole with two fluorine atoms at the 2 and 5 positions.

Uniqueness

2-Methyl-3-trifluoroacetyl-1H-pyrrole is unique due to the presence of both a methyl group and a trifluoroacetyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2-Methyl-3-trifluoroacetyl-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroacetyl group at the 3-position of the pyrrole ring. This structural modification is believed to enhance its reactivity and biological activity. The molecular formula is C7H6F3N1O1, with a molecular weight of 195.13 g/mol.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular processes such as apoptosis and cell proliferation.

Apoptotic Pathways

Studies suggest that compounds similar to this compound can inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to increased apoptosis in cancer cells. For instance, a related compound demonstrated high binding affinities (Ki values < 1 nM) for these proteins, indicating strong potential for inducing cell death in malignancies .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated using various in vitro and in vivo assays.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it has been reported that compounds with similar structures can achieve IC50 values in the nanomolar range against small-cell lung cancer cell lines .

| Cell Line | IC50 Value (nM) |

|---|---|

| H146 (small-cell lung cancer) | 1 - 2 |

| A549 (lung carcinoma) | ~10 |

In Vivo Studies

In vivo studies conducted on severe combined immunodeficiency (SCID) mice have assessed the maximum tolerated dose (MTD) and therapeutic efficacy of related compounds. For example, an MTD of 15 mg/kg was established for compounds structurally similar to this compound, which showed robust induction of apoptosis markers such as PARP cleavage and caspase-3 activation in tumor tissues .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives, including this compound. These studies demonstrated that modifications to the pyrrole core could significantly enhance binding affinity to Bcl-2/Bcl-xL proteins, leading to improved anticancer activity .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(2-methyl-1H-pyrrol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-4-5(2-3-11-4)6(12)7(8,9)10/h2-3,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLQJVYDEIMKKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.